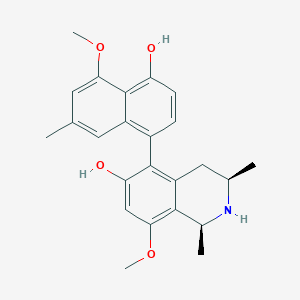

Ancistroguineine B

Description

Ancistroguineine B is a naphthylisoquinoline alkaloid isolated from plant species of the genus Ancistrocladus. These alkaloids are characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety, often with oxygenated substitutions (e.g., methoxy or hydroxyl groups) that influence their biological activity . This compound has demonstrated moderate to strong anti-pancreatic cancer activity in preclinical studies, particularly against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions (a model mimicking tumor microenvironment stress) .

Properties

Molecular Formula |

C24H27NO4 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(1S,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1 |

InChI Key |

PXJPRGKZMGISMU-KGLIPLIRSA-N |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |

Synonyms |

ancistroguineine A ancistroguineine B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Alkaloids

Naphthylisoquinoline alkaloids exhibit significant structural diversity, which correlates with variations in their cytotoxic potency and mechanism of action. Below is a detailed comparison of Ancistroguineine B with four closely related compounds:

Table 1: Key Structural and Pharmacological Properties of Selected Alkaloids

*PC50 range for the group including this compound; exact value requires further validation.

Structural Modifications and Activity Trends

A. Naphthalene Substitutions

- O-Methylation vs. Demethylation :

- Ancistroyafungine D (262) (PC50 = 9.70 μM) and its 5′-O-demethyl analog (260) (PC50 = 7.60 μM) show 3-fold greater potency than their fully O-methylated counterpart, Ancistroyafungine A (259) (PC50 = 22.7 μM). This indicates that demethylation at C-5′ enhances cytotoxicity, possibly by improving hydrogen-bonding interactions with cellular targets .

- This compound’s activity likely depends on a similar OMe/OH balance , though its exact substitution pattern remains uncharacterized in available data.

B. Isoquinoline Modifications

- 6-O-Methylhamatine (235) exhibits the lowest activity (PC50 = 67.80 μM), suggesting that methylation at C-6 on the isoquinoline moiety is detrimental to potency . This compound’s isoquinoline substitutions are unreported but may avoid this unfavorable modification.

C. Dimeric Alkaloids

- Ancistrobonsolines A1 (281) and A2 (282), dimeric alkaloids with additional oxygenations, demonstrate superior activity in later studies .

Q & A

Q. How should researchers navigate gaps in primary literature on this compound’s biosynthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.